

In Vivo Efficacy of Demethylolivomycin B and a Comparative Analysis with Doxorubicin

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Compound of Interest

Compound Name: *Demethylolivomycin B*

Cat. No.: *B1229830*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of **Demethylolivomycin B**, using its parent compound's derivative as a proxy, against the established chemotherapeutic agent, Doxorubicin. Due to the limited availability of specific in vivo data for **Demethylolivomycin B**, this guide leverages data from a closely related and promising derivative, N,N-dimethylaminoethylamide of olivomycin SA, to offer a preliminary performance comparison.

Comparative Efficacy Data

The following table summarizes the available in vivo antitumor activity of an Olivomycin A derivative and Doxorubicin in murine models of lymphoma and melanoma. It is important to note that the data for the Olivomycin A derivative is qualitative, as specific quantitative results were not available in the reviewed literature.

Compound	Cancer Model	Animal Model	Key Efficacy Endpoint	Outcome
N,N-dimethylaminoethylamide of olivomycin SA	Lymphoma & Melanoma	Mice	Antitumor Effect	Pronounced antitumor effect observed[1]
Doxorubicin	Lymphoma (EL4)	C57BL/6N mice	Tumor Growth Inhibition	Significant inhibition of tumor growth
Doxorubicin	Melanoma (B16)	Immunocompetent mice	Tumor Growth Suppression	>70% suppression of tumor growth for at least 19 days

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Antitumor Activity of N,N-dimethylaminoethylamide of olivomycin SA (Generalized Protocol)

As specific details of the experimental protocol for N,N-dimethylaminoethylamide of olivomycin SA were not available, a generalized protocol based on standard practices for in vivo anticancer drug evaluation is presented.

- Animal Model: Female mice were used for the study.[1]
- Tumor Implantation: Transplanted experimental lymphoma and melanoma cell lines were used. The specific cell lines and implantation sites were not detailed in the available literature.
- Drug Administration: The route, dose, and schedule of administration for N,N-dimethylaminoethylamide of olivomycin SA were not specified in the available abstract.[1]

- Efficacy Evaluation: The primary endpoint was the assessment of the antitumor effect. The specific parameters measured (e.g., tumor volume, weight, survival) were not detailed.[1]

In Vivo Antitumor Activity of Doxorubicin in a Murine Lymphoma Model

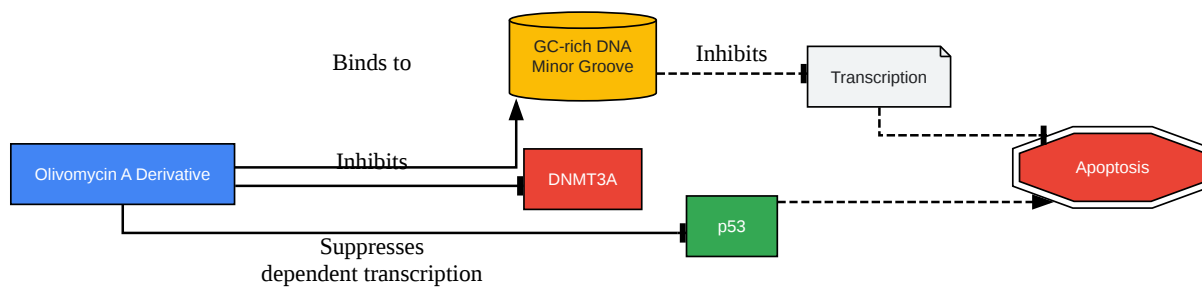
- Animal Model: Four-week-old male C57BL/6N mice were utilized.
- Tumor Implantation: EL4 lymphoma cells (5×10^4 cells/mouse) were injected subcutaneously into the flank region.
- Drug Administration: Three days post-tumor implantation, mice were injected intraperitoneally with Doxorubicin at a dose of 4 mg/kg/week for 3 weeks.
- Efficacy Evaluation: Tumor weights were measured following necropsy to assess the anticancer effect.

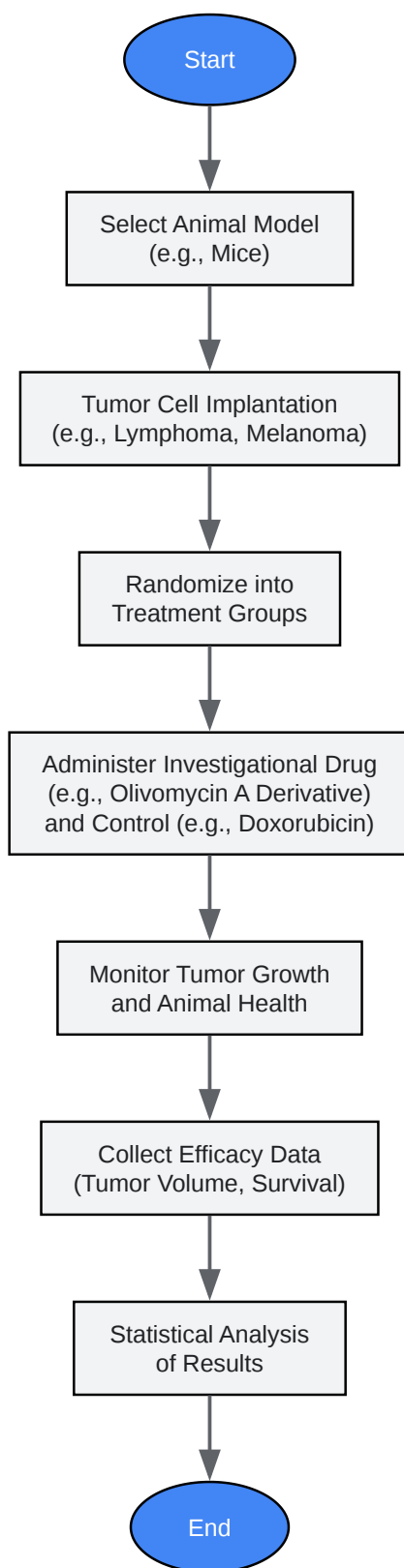
In Vivo Antitumor Activity of Doxorubicin in a Murine Melanoma Model

- Animal Model: Immunocompetent mice were used.
- Tumor Implantation: Murine B16 melanoma tumors were established.
- Drug Administration: Doxorubicin was administered via intratumoral injection.
- Efficacy Evaluation: Tumor growth was monitored to determine the suppression of tumor development.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Olivomycin A (and its derivatives) and a typical experimental workflow for in vivo efficacy studies.





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References

- 1. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
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